2-(2-Bromophenyl)cyclohexan-1-ol
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Overview
Description
2-(2-Bromophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H15BrO It is a cyclohexanol derivative where a bromophenyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)cyclohexan-1-ol typically involves the bromination of cyclohexanone derivatives followed by reduction. One common method involves the bromination of 2-phenylcyclohexanone using bromine in the presence of a catalyst, followed by reduction with a suitable reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)cyclohexan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a phenylcyclohexanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-(2-Bromophenyl)cyclohexanone.
Reduction: 2-Phenylcyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromophenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)cyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-cyclohexen-1-ol: Another brominated cyclohexanol derivative with different reactivity due to the presence of a double bond.
2-Phenylcyclohexanol: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-(4-Bromophenyl)cyclohexan-1-ol: Similar structure but with the bromine atom in a different position on the phenyl ring.
Uniqueness
2-(2-Bromophenyl)cyclohexan-1-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H15BrO |
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Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-(2-bromophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15BrO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2 |
InChI Key |
OLWVEIFZPSXGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2Br)O |
Origin of Product |
United States |
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